3-(Cyclopropylmethyl)azetidine hydrochloride
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Overview
Description
3-(Cyclopropylmethyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The compound is known for its significant ring strain, which contributes to its unique reactivity and stability compared to other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with a suitable azetidine precursor in the presence of a strong acid like hydrochloric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to optimize the yield and purity of the final product. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylmethylamines.
Substitution: Formation of various substituted azetidines or ring-opened products.
Scientific Research Applications
3-(Cyclopropylmethyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a bioactive molecule in drug discovery.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)azetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules or catalyze chemical reactions. The compound’s unique structure allows it to participate in various pathways, including nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(Cyclopropylmethyl)azetidine hydrochloride is unique due to its balance of ring strain and stability, which provides a versatile platform for chemical modifications and applications. Its reactivity is higher than pyrrolidines but more manageable than aziridines, making it an attractive compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(cyclopropylmethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(1)3-7-4-8-5-7;/h6-8H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAGUKWEHJWHRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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